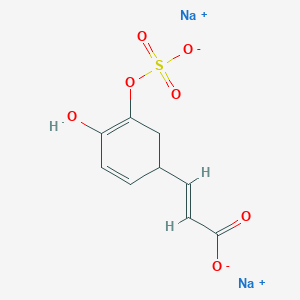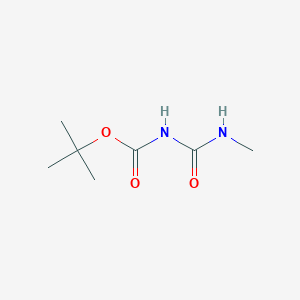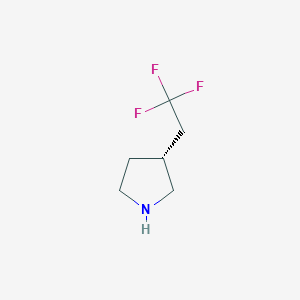![molecular formula C14H18F4S2Sn2 B12844058 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)
(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of perfluorinated bithiophene units and trimethylstannane groups
Vorbereitungsmethoden
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of perfluoro-[2,2’-bithiophene] and trimethylstannane.
Stille coupling reaction: The perfluoro-[2,2’-bithiophene] is reacted with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Wissenschaftliche Forschungsanwendungen
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It is utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) involves its ability to participate in electron transfer processes. The perfluorinated bithiophene units provide a stable π-conjugated system that facilitates charge transport. The trimethylstannane groups enhance the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other molecules in the material matrix .
Vergleich Mit ähnlichen Verbindungen
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as:
2,2’-Bithiophene: This compound lacks the perfluorinated and trimethylstannane groups, resulting in different electronic properties and reactivity.
Thieno[3,2-b]thiophene: Similar to bithiophene but with a fused thiophene ring, leading to different conjugation and electronic characteristics.
Bis(trimethylstannyl)acetylene: Contains trimethylstannane groups but lacks the bithiophene core, resulting in different applications and reactivity.
These comparisons highlight the unique features of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), such as its enhanced electronic properties and suitability for use in advanced materials and electronic devices.
Eigenschaften
Molekularformel |
C14H18F4S2Sn2 |
|---|---|
Molekulargewicht |
563.8 g/mol |
IUPAC-Name |
[5-(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C8F4S2.6CH3.2Sn/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8;;;;;;;;/h;6*1H3;; |
InChI-Schlüssel |
NUERQKHYQKIVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Sn](C)(C)C)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


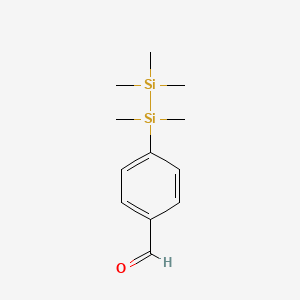
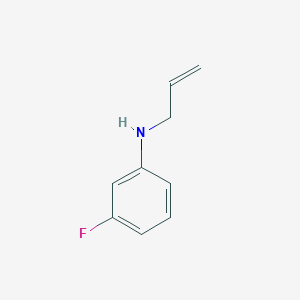
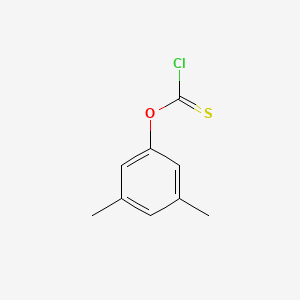
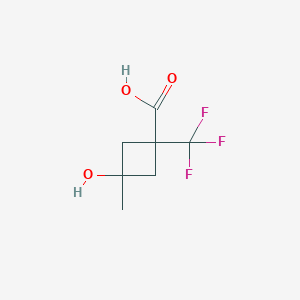

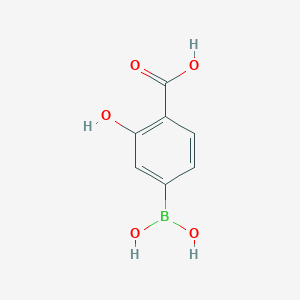
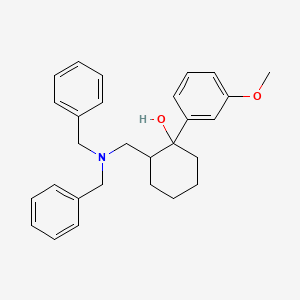

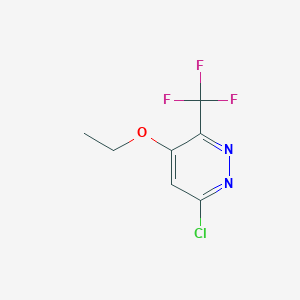
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
